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Compound of Interest |

4-Chloro-5,6,7,8-
Compound Name: tetrahydrobenzo[4,5]thieno[2,3-
dJpyrimidine

Cat. No.: B181879

In-Depth Technical Guide: C10H9CIN2S

For Researchers, Scientists, and Drug Development Professionals

Analysis of the Thiazole Derivative: 4-(4-
chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Introduction:

The molecular formula C10H9CIN2S corresponds to the compound 4-(4-chlorophenyl)-5-
methyl-1,3-thiazol-2-amine. This molecule belongs to the thiazole class of heterocyclic
compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a
wide array of biologically active molecules. The structural features of this compound, including
the substituted phenyl ring and the aminothiazole core, suggest its potential for diverse
pharmacological activities. This technical guide provides a comprehensive analysis of its
synthesis, potential biological activities, and relevant experimental protocols, compiled from
available scientific literature.

Physicochemical and Spectroscopic Data

While specific experimental data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not
extensively detailed in publicly available literature, predicted data and characteristics of
analogous compounds provide valuable insights.
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Property

Predicted Valuel/lInformation

Molecular Weight

224.71 g/mol

Monoisotopic Mass

224.01750 Da

SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl

InChl

InChl=1S/C10HICIN2S/c1-6-9(13-10(12)14-
6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)

Predicted Mass Spectrometry Data:

Adduct m/z

[M+H]+ 225.0248

[M+Na]+ 247.0067

[M-H]- 223.0103
Synthesis

The most probable synthetic route for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is the
Hantzsch thiazole synthesis. This well-established method involves the condensation of an a-

haloketone with a thioamide.[1][2]

Logical Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(4-chlorophenyl)-1-

chloropropan-2-one and thiourea as the starting materials.

1-(4-chlorophenyl)-1-chloropropan-2-one + Thiourea

4—{ a-haloketone + Thioamide FM 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Click to download full resolution via product page

Caption: Retrosynthetic analysis for CLOH9CIN2S.
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Experimental Protocol: Hantzsch Thiazole Synthesis
(General Procedure)

This protocol is a generalized procedure based on the Hantzsch synthesis for analogous 2-
aminothiazoles and may require optimization for the specific synthesis of 4-(4-chlorophenyl)-5-
methyl-1,3-thiazol-2-amine.[2]

Materials:

1-(4-chlorophenyl)-1-chloropropan-2-one

Thiourea

Absolute Ethanol

Sodium bicarbonate solution (5%)

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorophenyl)-1-
chloropropan-2-one (1 equivalent) in absolute ethanol.

e Add thiourea (1.1-1.5 equivalents) to the solution.

» Heat the reaction mixture to reflux with stirring.

¢ Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, allow the mixture to cool to room temperature.

e Pour the reaction mixture into cold deionized water to precipitate the crude product.
» Neutralize the solution with a 5% sodium bicarbonate solution.

o Collect the solid precipitate by vacuum filtration.
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¢ \Wash the solid with cold deionized water.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Add Thiourea ‘—P{ Reflux }—V’ Monitor by TLC }—V’ Cool to RT }—V’ Precipitate in Water }—V’ Neutralize ‘—P{ Filter ‘—P{ Wash with Water ‘—P{ Recrystallize ‘—P{ Pure Product

Click to download full resolution via product page

Caption: General workflow for Hantzsch thiazole synthesis.

Potential Biological Activities

While specific biological data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is limited, the
broader class of 4-aryl-2-aminothiazoles has demonstrated a wide range of pharmacological
activities.

Antimicrobial Activity

Thiazole derivatives are known for their antibacterial and antifungal properties. A study on N-
substituted derivatives of 4-(4-chlorophenyl)thiazol-2-amine showed promising activity against
various bacterial and fungal strains.[1] For instance, certain derivatives exhibited significant
zones of inhibition against Aspergillus flavus and Aspergillus niger.[1]

Experimental Protocol: Agar Well Diffusion Method (General)
This is a standard method for screening the antimicrobial activity of new compounds.

Materials:

Bacterial or fungal strains

Nutrient agar or Sabouraud dextrose agar

Test compound solution (in a suitable solvent like DMSO)

Positive control (standard antibiotic/antifungal)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b181879?utm_src=pdf-body-img
https://www.researchgate.net/publication/318862261_SYNTHESIS_AND_ANTIMICROBIAL_ACTIVITY_OF_4-4-CHLOROPHENYL-N-SUBSTITUTEDMETHYLENETHIAZOL-2-AMINE_DERIVATIVES_BEARING_DIFFERENT_HETEROCYCLES
https://www.researchgate.net/publication/318862261_SYNTHESIS_AND_ANTIMICROBIAL_ACTIVITY_OF_4-4-CHLOROPHENYL-N-SUBSTITUTEDMETHYLENETHIAZOL-2-AMINE_DERIVATIVES_BEARING_DIFFERENT_HETEROCYCLES
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Negative control (solvent)

 Sterile petri dishes, cork borer

Procedure:

» Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
o Allow the agar to solidify.

e Prepare a standardized inoculum of the test microorganism and spread it evenly over the
agar surface.

o Create wells in the agar using a sterile cork borer.

e Add a defined volume of the test compound solution, positive control, and negative control to
separate wells.

 Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-
28°C for 48-72 hours for fungi).

o Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

Several studies have reported the anticancer potential of 4-(4-chlorophenyl)thiazole
derivatives. For example, 4-(4-chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
has been synthesized and identified as a potent anticancer agent.[3] The cytotoxic effects of
thiazole derivatives are often evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used
to measure cytotoxicity.

Materials:

e Cancer cell line(s)
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o Complete cell culture medium

e Test compound solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO, isopropanol with HCI)

o 96-well plates

e Microplate reader

Procedure:

o Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere
overnight.

o Treat the cells with various concentrations of the test compound and incubate for a specified
period (e.g., 24, 48, or 72 hours).

e Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan
crystals.

» Remove the medium and add the solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the cell viability and determine the 1C50 value (the concentration of the compound
that inhibits 50% of cell growth).

Anti-inflammatory Activity

Recent studies have highlighted the potential of 4-(4-chlorophenyl)thiazol-2-amines as
inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LO).[4] Some
derivatives have shown potent 5-LO inhibition with IC50 values in the nanomolar range.[4]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay (General)

This assay measures the ability of a compound to inhibit the activity of the 5-LO enzyme.
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Materials:

Purified 5-lipoxygenase enzyme

Arachidonic acid (substrate)

Test compound solution

Buffer solution

Spectrophotometer
Procedure:

e Pre-incubate the 5-LO enzyme with the test compound at various concentrations in a buffer
solution.

« Initiate the enzymatic reaction by adding arachidonic acid.

» Monitor the formation of the product (e.g., leukotrienes) by measuring the change in
absorbance at a specific wavelength over time.

o Calculate the percentage of enzyme inhibition for each concentration of the test compound.

e Determine the IC50 value.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling
pathways directly modulated by 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. However,
based on the activities of related compounds, potential mechanisms could involve the inhibition
of key enzymes in inflammatory pathways (like 5-LO) or interference with signaling cascades
crucial for cancer cell proliferation and survival.[4] Further research is required to elucidate the
precise mechanism of action.
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Caption: Potential mechanisms of action for CL0H9CIN2S.

Conclusion

4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative with significant potential
for further investigation in drug discovery and development. Its synthesis is accessible through
the well-established Hantzsch reaction. Based on the biological activities of structurally similar
compounds, it is a promising candidate for screening as an antimicrobial, anticancer, and anti-
inflammatory agent. This technical guide provides a foundational understanding of this
compound, offering detailed, albeit generalized, experimental protocols to facilitate future
research. Further studies are warranted to determine its specific biological activities,
guantitative efficacy, and underlying mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b181879?utm_src=pdf-body-img
https://www.benchchem.com/product/b181879?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/318862261_SYNTHESIS_AND_ANTIMICROBIAL_ACTIVITY_OF_4-4-CHLOROPHENYL-N-SUBSTITUTEDMETHYLENETHIAZOL-2-AMINE_DERIVATIVES_BEARING_DIFFERENT_HETEROCYCLES
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. benchchem.com [benchchem.com]

3. 4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Semantic Scholar
[semanticscholar.org]

4. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative
therapeutics with anti-inflammatory properties based on dual DNase | and 5-LO inhibition -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Molecular formula C10H9CIN2S analysis]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181879#molecular-formula-c10h9cIn2s-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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